
4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile: is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a cyclohexane ring, a trifluoromethyl group attached to a phenyl ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学研究应用
Chemistry: In chemistry, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating the effects of fluorinated compounds on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry: Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
相似化合物的比较
- 4-Oxo-1-(3-chlorophenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(3-methylphenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(3-fluorophenyl)cyclohexanecarbonitrile
Comparison: Compared to its analogs, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, making it more suitable for applications requiring increased membrane permeability.
属性
CAS 编号 |
1956334-70-5 |
|---|---|
分子式 |
C14H12F3NO |
分子量 |
267.25 g/mol |
IUPAC 名称 |
4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)13(9-18)6-4-12(19)5-7-13/h1-3,8H,4-7H2 |
InChI 键 |
HOGMWAHKHPERCK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


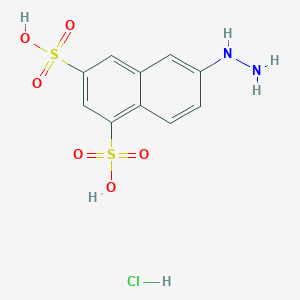
![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)

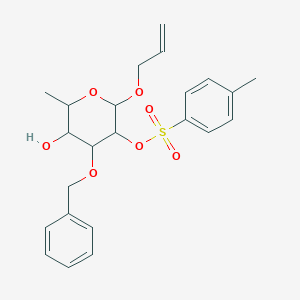

![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)
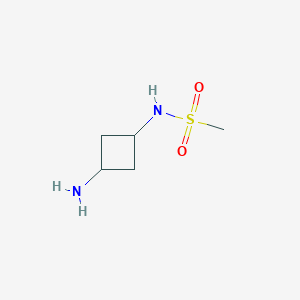

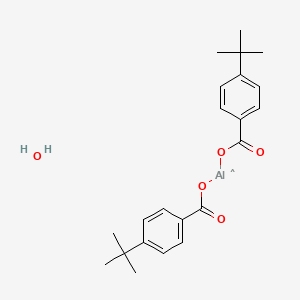

![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)
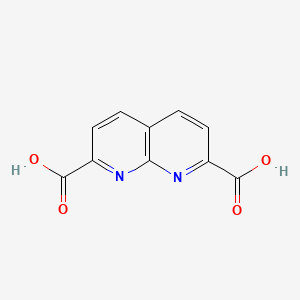
![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
